2-((3-Ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)-1-methylpyridin-1-ium chloride
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Overview
Description
YM-1 is a compound belonging to the rhodacyanine class of inhibitors, specifically targeting the 70 kilodalton heat shock protein (HSP70). It is known for its ability to antagonize the nucleotide exchange factor Bcl-2-associated anthanogene-3 (BAG3), thereby blocking the critical adenosine triphosphate (ATP) cycle of HSP70 chaperones . This compound has gained attention due to its improved solubility and stability over its parent compound, MKT-077 .
Preparation Methods
YM-1 is synthesized through a series of chemical reactions involving the rhodacyanine scaffold. The synthetic route typically involves the following steps:
Formation of the Rhodacyanine Scaffold: This involves the condensation of a rhodanine derivative with a suitable aldehyde under basic conditions.
Functionalization: The rhodacyanine scaffold is then functionalized with various substituents to enhance its binding affinity and specificity towards HSP70.
Purification: The final product is purified using chromatographic techniques to obtain YM-1 in its pure form.
Chemical Reactions Analysis
YM-1 undergoes several types of chemical reactions, including:
Oxidation: YM-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert YM-1 into its reduced form, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
YM-1 has a wide range of scientific research applications, including:
Chemistry: YM-1 is used as a tool compound to study the inhibition of HSP70 and its effects on protein folding and stability.
Mechanism of Action
YM-1 exerts its effects by specifically inhibiting the GDP/GTP exchange reaction of the G alpha q protein by inhibiting the GDP release from G alpha q . This inhibition stabilizes the inactive GDP-bound form of the protein, thereby impairing its function. YM-1 binds to the hydrophobic cleft between two interdomain linkers connecting the GTPase and helical domains of G alpha q, which stabilizes the inactive form through direct interactions with switch I and impairs the linker flexibility .
Comparison with Similar Compounds
YM-1 is unique among similar compounds due to its specific inhibition of HSP70 and its improved solubility and stability over its parent compound, MKT-077 . Similar compounds include:
MKT-077: The parent compound of YM-1, known for its anti-cancer properties but with lower solubility and stability.
YM-254890: A macrocyclic depsipeptide that inhibits G alpha q proteins with high potency and selectivity.
YM-1 stands out due to its specific binding affinity and improved pharmacokinetic properties, making it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3OS2.ClH/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b20-18+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQDCNWQIQWINZ-KPJFUTMLSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=CC=CC=[N+]2C)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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